molecular formula C22H19BrN4O4 B11199496 7-(4-Bromophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Bromophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11199496
M. Wt: 483.3 g/mol
InChI Key: RTWFOGXUINYELC-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl carbamoyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This is typically achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the ethoxyphenyl carbamoyl group: This step involves the reaction of the intermediate compound with an ethoxyphenyl isocyanate.

    Formation of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow reactors for continuous synthesis.

Chemical Reactions Analysis

7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    7-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

    7-(4-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: This compound has a chlorophenyl group instead of a bromophenyl group, which may influence its reactivity and interactions.

    7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-ACETIC ACID: This compound has an acetic acid group instead of a carboxylic acid group, which may alter its solubility and biological activity.

The uniqueness of 7-(4-BROMOPHENYL)-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19BrN4O4

Molecular Weight

483.3 g/mol

IUPAC Name

7-(4-bromophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19BrN4O4/c1-2-31-16-9-7-15(8-10-16)25-21(28)17-12-24-27-19(13-3-5-14(23)6-4-13)11-18(22(29)30)26-20(17)27/h3-12,19,26H,2H2,1H3,(H,25,28)(H,29,30)

InChI Key

RTWFOGXUINYELC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)Br)C(=O)O

Origin of Product

United States

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